molecular formula C9H10O3 B15125550 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one

Katalognummer: B15125550
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: XLXSLCLJKJVWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is a chemical compound with the molecular formula C9H10O3Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial uses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydro derivatives .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is believed to be due to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H10O3

Molekulargewicht

166.17 g/mol

IUPAC-Name

4-hydroxy-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C9H10O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5,10H,1-4H2

InChI-Schlüssel

XLXSLCLJKJVWTN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=CC(=O)O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.